molecular formula C17H19ClN4O2 B2433480 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one CAS No. 2310154-48-2

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one

Cat. No.: B2433480
CAS No.: 2310154-48-2
M. Wt: 346.82
InChI Key: RMVDXIIMOXFXIW-UHFFFAOYSA-N
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Description

“1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one” is a complex organic compound that features a triazole ring, a bicyclic azabicyclo octane structure, and a chlorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the construction of the azabicyclo octane core, and the attachment of the chlorophenoxy group. Typical synthetic routes might include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Construction of the Azabicyclo Octane Core: This could involve a series of cyclization reactions, possibly starting from a suitable bicyclic precursor.

    Attachment of the Chlorophenoxy Group: This step might involve a nucleophilic substitution reaction where a chlorophenol derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring or the azabicyclo octane core.

    Reduction: Reduction reactions could target the triazole ring or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially involving the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-triazol-1-yl)-2-(4-chlorophenoxy)ethan-1-one: A simpler analog without the azabicyclo octane structure.

    8-azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The uniqueness of “1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one” lies in its combination of a triazole ring, a bicyclic azabicyclo octane core, and a chlorophenoxy group, which might confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVDXIIMOXFXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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